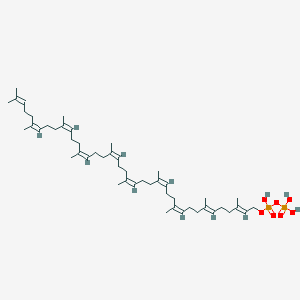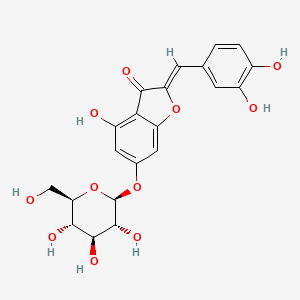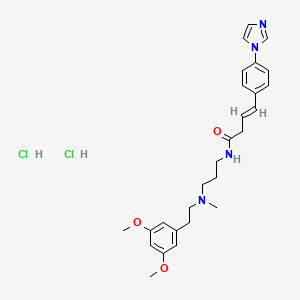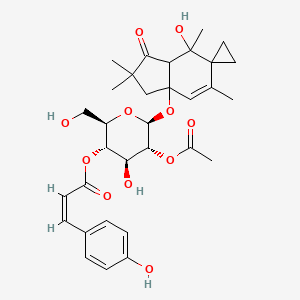
Di-trans,poly-cis-decaprenyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditrans,polycis-decaprenyl diphosphate is a decaprenyl diphosphate. It is a conjugate acid of a ditrans,polycis-decaprenyl diphosphate(3-).
Wissenschaftliche Forschungsanwendungen
Role in Ubiquinone Biosynthesis
Di-trans, poly-cis-decaprenyl diphosphate (decaprenyl-PP) is crucial in the biosynthesis of ubiquinone, a vital component in cellular respiration and energy production. Okada et al. (1998) demonstrated that decaprenyl-PP synthase from Gluconobacter suboxydans plays a significant role in producing decaprenyl-PP, which is subsequently used for the side chain of ubiquinone-10 (Okada, Kainou, Tanaka, Nakagawa, Matsuda, & Kawamukai, 1998).
Enzymatic Properties and Reaction Mechanisms
Studies have explored the enzymatic properties and reaction mechanisms of prenyltransferases, which synthesize decaprenyl-PP. Lu, Liu, and Liang (2009) investigated different reaction mechanisms of cis- and trans-prenyltransferases, highlighting their varied approaches in utilizing the same substrates (Lu, Liu, & Liang, 2009).
Implications in Tuberculosis Treatment
Decaprenylphosphoryl-d-arabinose, synthesized from decaprenyl-PP, is a key lipid donor in mycobacterial d-arabinofuranosyl residues. Huang et al. (2005) identified the gene responsible for the first step in this synthesis, suggesting its potential as a target for tuberculosis drug development (Huang, Scherman, D’Haeze, Vereecke, Holsters, Crick, & McNeil, 2005).
Antibacterial and Antiviral Applications
The study of decaprenyl-PP synthase in Mycobacterium tuberculosis by Chan et al. (2014) showed potential for developing inhibitors that target cell wall biosynthesis and virulence, providing a basis for new anti-infective therapies (Chan, Feng, Ko, Huang, Hu, Zheng, Bogue, Nakano, Hoshino, Zhang, Lv, Liu, Crick, Liang, Wang, Oldfield, & Guo, 2014).
Potential in Antioxidant Research
Suzuki et al. (1997) analyzed the role of decaprenyl-PP synthase in fission yeast and suggested a potential role of ubiquinone, synthesized from decaprenyl-PP, as an antioxidant in yeast cells (Suzuki, Okada, Kamiya, Zhu, Nakagawa, Kawamukai, & Matsuda, 1997).
Eigenschaften
Produktname |
Di-trans,poly-cis-decaprenyl diphosphate |
|---|---|
Molekularformel |
C50H84O7P2 |
Molekulargewicht |
859.1 g/mol |
IUPAC-Name |
[(2E,6E,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/b42-23-,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37+,50-39+ |
InChI-Schlüssel |
FSCYHDCTHRVSKN-GPLVPVLESA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide](/img/structure/B1237101.png)
![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)






![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)
![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)

![(2S)-N-[(2S)-1-[(2S)-2-amino-3-(4-iodo-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1237120.png)

![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)